Cas no 88389-20-2 (L-Cysteine, N-[2-[(ethylthio)methyl]-1-oxo-3-phenylpropyl]-S-methyl-)

L-Cysteine, N-[2-[(ethylthio)methyl]-1-oxo-3-phenylpropyl]-S-methyl- structure
88389-20-2 structure
Product name:L-Cysteine, N-[2-[(ethylthio)methyl]-1-oxo-3-phenylpropyl]-S-methyl-
CAS No:88389-20-2
MF:C16H23NO3S2
MW:341.48872
CID:634464
PubChem ID:13255723

L-Cysteine, N-[2-[(ethylthio)methyl]-1-oxo-3-phenylpropyl]-S-methyl- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine, N-[2-[(ethylthio)methyl]-1-oxo-3-phenylpropyl]-S-methyl-
    • (2R)-2-[(2-benzyl-3-ethylsulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid
    • DTXSID00532311
    • SCHEMBL11145122
    • 88389-20-2
    • N-{2-[(Ethylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine
    • Inchi: InChI=1S/C16H23NO3S2/c1-3-22-10-13(9-12-7-5-4-6-8-12)15(18)17-14(11-21-2)16(19)20/h4-8,13-14H,3,9-11H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1
    • InChI Key: ATXAQSSAJOQLOG-KZUDCZAMSA-N
    • SMILES: CCSCC(CC1=CC=CC=C1)C(=O)NC(CSC)C(=O)O

Computed Properties

  • Exact Mass: 341.11193594g/mol
  • Monoisotopic Mass: 341.11193594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 10
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 117Ų

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